Ethyl 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetate

Description

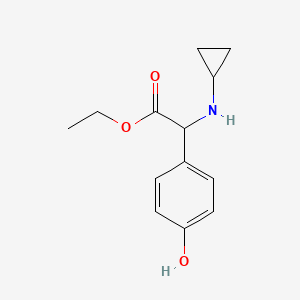

Ethyl 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetate is an organic compound that belongs to the class of esters. Esters are commonly found in various natural and synthetic substances and are known for their pleasant aromas. This compound features a cyclopropylamino group and a hydroxyphenyl group, which contribute to its unique chemical properties.

Properties

Molecular Formula |

C13H17NO3 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

ethyl 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetate |

InChI |

InChI=1S/C13H17NO3/c1-2-17-13(16)12(14-10-5-6-10)9-3-7-11(15)8-4-9/h3-4,7-8,10,12,14-15H,2,5-6H2,1H3 |

InChI Key |

INRGTIVHZMKKJR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)O)NC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetate typically involves the esterification of 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Substituted amines or amides.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: Studied for its potential biological activity.

Medicine: Investigated for its potential therapeutic effects.

Industry: Utilized in the production of fragrances and flavorings.

Mechanism of Action

The mechanism of action of Ethyl 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating biochemical pathways. The cyclopropylamino group could play a role in binding to molecular targets, while the hydroxyphenyl group might influence its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-(amino)-2-(4-hydroxyphenyl)acetate

- Ethyl 2-(cyclopropylamino)-2-(3-hydroxyphenyl)acetate

- Ethyl 2-(cyclopropylamino)-2-(4-methoxyphenyl)acetate

Uniqueness

Ethyl 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetate is unique due to the presence of both a cyclopropylamino group and a hydroxyphenyl group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications.

Biological Activity

Ethyl 2-(cyclopropylamino)-2-(4-hydroxyphenyl)acetate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H15N1O3

- Molecular Weight : 235.27 g/mol

Research indicates that this compound exhibits various biological activities, primarily through the modulation of neurotransmitter systems and potential anti-inflammatory effects. The compound's cyclopropyl group is believed to enhance its interaction with specific receptors, leading to altered signaling pathways.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. For instance, it has been evaluated against several bacterial strains, demonstrating significant inhibition of growth. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

Anti-inflammatory Effects

In vitro studies suggest that this compound may reduce the production of pro-inflammatory cytokines. This effect was observed in macrophage cell lines treated with lipopolysaccharides (LPS), where the compound significantly decreased levels of TNF-α and IL-6.

Study on Anticancer Properties

A recent study investigated the anticancer effects of this compound on various cancer cell lines using the National Cancer Institute's (NCI) 60-cell line screening. The results indicated that the compound exhibited selective cytotoxicity against certain cancer types, particularly breast and colon cancer cells.

- Cell Lines Tested : MCF-7 (breast), HCT116 (colon)

- IC50 Values :

- MCF-7: 25 µM

- HCT116: 30 µM

Neuroprotective Effects

Another study focused on the neuroprotective potential of this compound in models of neurodegeneration. Results showed that treatment with this compound led to reduced apoptosis in neuronal cells exposed to oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.